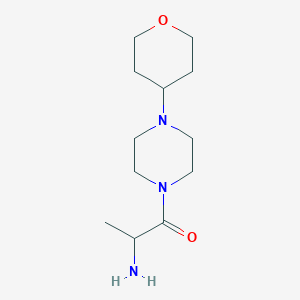

2-amino-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one

説明

Synthesis Analysis

The synthesis of this compound involves the reaction of N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide with methylmagnesium bromide . The reaction mixture is cooled to -60 degrees Celsius and then allowed to warm to 0 degrees Celsius over 6 hours .Molecular Structure Analysis

The molecular formula of this compound is C12H23N3O2. The InChI string is InChI=1S/C12H23N3O2/c1-10(13)12(16)15-6-4-14(5-7-15)11-2-8-17-9-3-11/h10-11H,2-9,13H2,1H3. The SMILES string is CC(C(=O)N1CCN(CC1)C2CCOCC2)N.Chemical Reactions Analysis

In organic synthesis transformations, the ketone carbonyl group in “1-(tetrahydro-2H-pyran-4-yl)ethanone” can react with Wittig reagents to prepare various poly-substituted alkene compounds . Additionally, the ketone carbonyl group can be reduced to a hydroxyl group by appropriate reducing agents .Physical And Chemical Properties Analysis

“2-amino-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one” is a white crystalline solid that is soluble in water and ethanol. Its melting point is between 188°C to 190°C. The compound is relatively stable, and it does not oxidize or decompose in air.科学的研究の応用

Piperazine Derivatives and Their Applications

Piperazine, a core structural element in the queried compound, is significant in drug design due to its versatility in creating molecules with a wide range of therapeutic uses. The presence of a piperazine ring can impart various biological activities, making it a valuable building block in medicinal chemistry.

Energetic Materials : Research into high-nitrogen azine energetic compounds, including piperazine derivatives, has shown potential in improving the performance of propellants and explosives. These materials could enhance burning rates and reduce sensitivity in mixed explosives, indicating broad application prospects in energetic materials (Yongjin & Shuhong, 2019).

Therapeutic Uses : Piperazine scaffolds are found in drugs with antipsychotic, antidepressant, anticancer, and anti-inflammatory properties, among others. Their modification leads to compounds with significant therapeutic potential, highlighting the importance of piperazine in drug discovery (Rathi et al., 2016).

Anti-mycobacterial Agents : Piperazine derivatives have shown potency against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This underscores the role of piperazine-based compounds in developing new anti-TB agents (Girase et al., 2020).

Food Flavor Enhancement : The Maillard reaction, a method for synthesizing pyrazines (which include piperazine derivatives), is utilized to enhance flavors in food products. This demonstrates the chemical's utility beyond pharmaceuticals, contributing to food science and technology (Yu et al., 2021).

将来の方向性

特性

IUPAC Name |

2-amino-1-[4-(oxan-4-yl)piperazin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O2/c1-10(13)12(16)15-6-4-14(5-7-15)11-2-8-17-9-3-11/h10-11H,2-9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDRCMHGOJFBHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCN(CC1)C2CCOCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

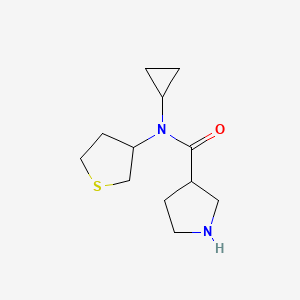

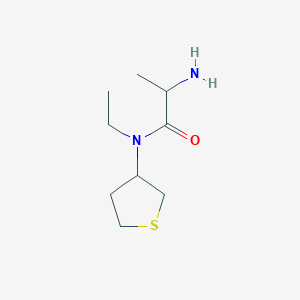

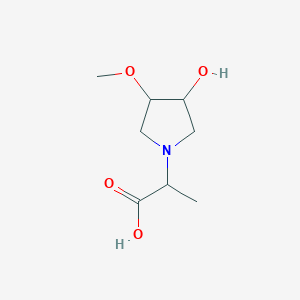

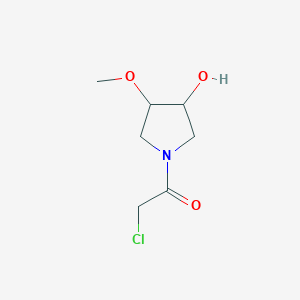

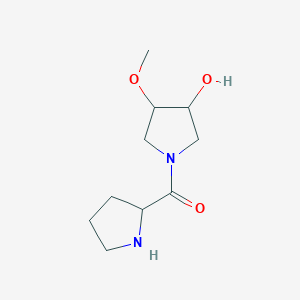

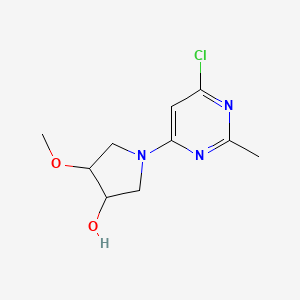

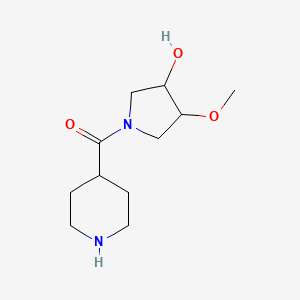

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one](/img/structure/B1477667.png)

![2-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B1477677.png)